molecular formula C13H19NO4S B426619 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 641600-52-4

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B426619
CAS No.: 641600-52-4
M. Wt: 285.36g/mol
InChI Key: IAJUNHFBXOPERJ-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a methoxy group, a methyl group, and an oxolan-2-ylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    4-methoxy-3-methylbenzenesulfonamide: Lacks the oxolan-2-ylmethyl group, which may influence its solubility and interaction with biological targets.

    N-(oxolan-2-ylmethyl)benzenesulfonamide: Lacks both the methoxy and methyl groups, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-8-12(5-6-13(10)17-2)19(15,16)14-9-11-4-3-7-18-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUNHFBXOPERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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